REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[CH3:16][C:17](C)([CH3:21])[C:18](O)=O.OS(O)(=O)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].C(=O)=O.[NH4+].[OH-]>CC#N.O.[N+]([O-])([O-])=O.[Ag+]>[C:17]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=1)([CH3:21])([CH3:18])[CH3:16] |f:3.4.5,7.8,11.12|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
ammonium persulfate
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
pre-heated (70° C.) mixture during 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The heating source was then removed
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
EXTRACTION
|
Details
|
Extracted with ethyl acetate (4×50 mL)
|
Type
|
WASH
|
Details
|
were washed with NaCl solution (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over Na2SO4 and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford oil, which on flash column chromatography over silica gel (230-400 mesh)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |